![molecular formula C8H17N3O B12542829 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl- CAS No. 652154-37-5](/img/structure/B12542829.png)
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is a chemical compound with the molecular formula C₇H₁₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by various organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- typically involves the reaction of tert-butyl isocyanate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while substitution reactions can produce a variety of substituted ureas.
科学的研究の応用
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Urea, N,N’-dimethyl-: A simpler derivative with similar properties but lacking the tert-butyl group.
Urea, N-tert-butyl-: Contains the tert-butyl group but lacks the dimethyl substitution.
Thiourea: Similar structure but with a sulfur atom replacing the oxygen.
Uniqueness
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is unique due to the presence of both tert-butyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
652154-37-5 |
|---|---|
分子式 |
C8H17N3O |
分子量 |
171.24 g/mol |
IUPAC名 |
1-(tert-butyliminomethyl)-1,3-dimethylurea |
InChI |
InChI=1S/C8H17N3O/c1-8(2,3)10-6-11(5)7(12)9-4/h6H,1-5H3,(H,9,12) |
InChIキー |
AXMUTCQRCJBOHB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=CN(C)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphane](/img/structure/B12542746.png)
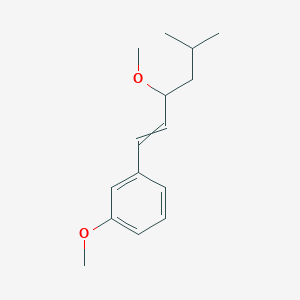
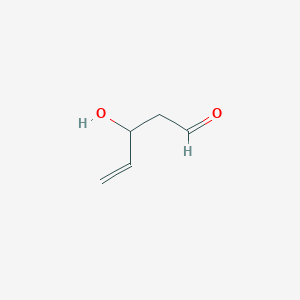

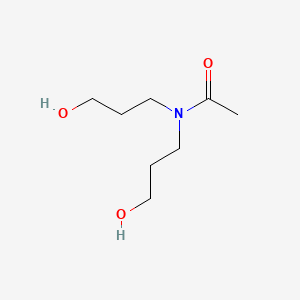
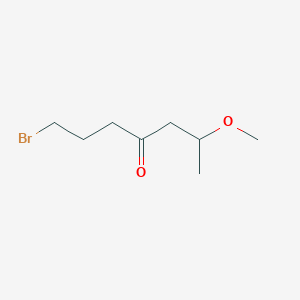
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
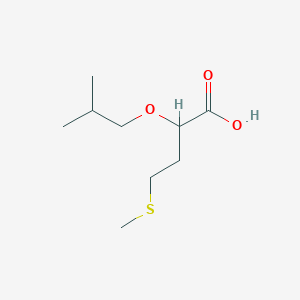
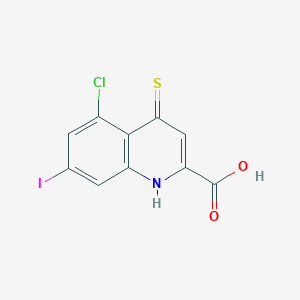
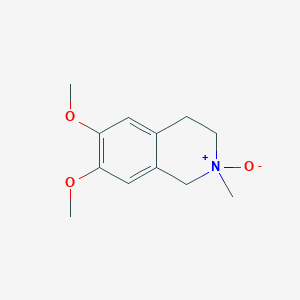
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
